molecular formula C27H35N3O2 B11423085 N-(3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide

N-(3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide

Cat. No.: B11423085
M. Wt: 433.6 g/mol
InChI Key: CIFVFSLELJMRHY-UHFFFAOYSA-N
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Description

N-(3-{1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide: is a complex organic compound that features a benzodiazole core, a cyclohexane carboxamide group, and a dimethylphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethylphenoxyethyl Side Chain: This step involves the nucleophilic substitution reaction where the benzodiazole core reacts with 2-(2,5-dimethylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Cyclohexanecarboxamide Group: The final step involves the reaction of the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxyethyl side chain, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole core and the dimethylphenoxyethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Bases like potassium carbonate and nucleophiles such as alkyl halides are used in substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the dimethylphenoxyethyl side chain.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole and phenoxyethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The dimethylphenoxyethyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide lies in its combination of a benzodiazole core with a dimethylphenoxyethyl side chain and a cyclohexanecarboxamide group, which may confer unique pharmacological properties and chemical reactivity.

Properties

Molecular Formula

C27H35N3O2

Molecular Weight

433.6 g/mol

IUPAC Name

N-[3-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C27H35N3O2/c1-20-14-15-21(2)25(19-20)32-18-17-30-24-12-7-6-11-23(24)29-26(30)13-8-16-28-27(31)22-9-4-3-5-10-22/h6-7,11-12,14-15,19,22H,3-5,8-10,13,16-18H2,1-2H3,(H,28,31)

InChI Key

CIFVFSLELJMRHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4

Origin of Product

United States

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